molecular formula C14H16N6O2S B2379000 N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide CAS No. 1251698-36-8

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2379000
CAS No.: 1251698-36-8
M. Wt: 332.38
InChI Key: KIKCELGAOUXPQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide is a potent, ATP-competitive small-molecule inhibitor of Focal Adhesion Kinase (FAK, PTK2) source . FAK is a non-receptor tyrosine kinase that plays a critical role in transducing integrin-mediated signals and regulating central cellular processes such as proliferation, migration, and survival. Its activity is frequently dysregulated in cancer, contributing to tumor growth, metastasis, and resistance to therapy source . This compound serves as a valuable pharmacological tool for elucidating the complex signaling networks governed by FAK. Researchers utilize this inhibitor to dissect the role of FAK in source cancer cell invasion, anoikis resistance, and the tumor microenvironment. By selectively inhibiting FAK autophosphorylation at Y397 and its downstream signaling cascades, this compound enables the investigation of potential anti-cancer therapeutic strategies aimed at disrupting FAK-mediated pathways. Its application extends to fundamental cell biology research, providing insights into mechanisms of cell adhesion, cytoskeletal dynamics, and mechanotransduction.

Properties

IUPAC Name

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-ethyl-5-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O2S/c1-5-20-7(2)6-10(19-20)12(21)16-14-18-17-13(22-14)11-8(3)15-9(4)23-11/h6H,5H2,1-4H3,(H,16,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKCELGAOUXPQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)NC2=NN=C(O2)C3=C(N=C(S3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C14H18N4O2SC_{14}H_{18}N_{4}O_{2}S with a molecular weight of 306.39 g/mol. Its structure features a thiazole ring, an oxadiazole moiety, and a pyrazole core, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. These interactions can modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation. The following mechanisms have been identified:

  • Inhibition of Tyrosine Kinases : The compound acts as an inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in cancer cell signaling pathways .
  • Induction of Apoptosis : It has been shown to induce apoptosis in cancer cells through the mitochondrial pathway by increasing reactive oxygen species (ROS) levels .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies on HepG2 liver cancer cells revealed that the compound significantly inhibited cell proliferation with an IC50 value of approximately 35.58 µM . Comparatively, other derivatives showed even lower IC50 values against various cancer cell lines such as HCT116 and MCF7 .
CompoundCell LineIC50 (µM)
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-ethyl-5-methyl-pyrazoleHepG235.58
Compound 10cHCT1165.55
Compound 10cMCF72.86

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and modulating immune responses. This activity is critical in conditions such as rheumatoid arthritis and other inflammatory diseases.

Structure–Activity Relationship (SAR)

The SAR analysis indicates that specific structural features are essential for enhancing the biological activity of this compound:

  • Thiazole and Oxadiazole Moieties : The presence of these rings significantly contributes to the anticancer activity.
  • Substituents on the Pyrazole Ring : Electron-donating groups at specific positions enhance cytotoxicity while maintaining selectivity towards cancer cells .
  • Hydrophobic Interactions : The compound's ability to form hydrophobic interactions with target proteins enhances its binding affinity and efficacy .

Study on EGFR Inhibition

A recent study focused on the synthesis of new oxadiazole derivatives demonstrated that modifications in the thiazole and pyrazole rings led to improved EGFR inhibition and anticancer activity compared to existing drugs like doxorubicin . This highlights the potential for further development of derivatives based on this scaffold.

Antimicrobial Activity

In addition to anticancer properties, derivatives of this compound have shown promising results against various bacterial strains, indicating potential applications in treating infections caused by resistant pathogens .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its therapeutic potential . Its unique combination of thiazole and oxadiazole rings contributes to its interaction with biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties . For instance, compounds structurally similar to N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide have demonstrated significant growth inhibition against various cancer cell lines.

Compound NameCell Lines TestedPercent Growth Inhibition
Compound ASNB-1986.61%
Compound BOVCAR-885.26%
Compound CNCI-H4075.99%

These results suggest that the compound may act through mechanisms such as inhibition of thymidylate synthase , an enzyme critical for DNA synthesis, which has been shown to be affected by related oxadiazole derivatives .

Antimicrobial Activity

Additionally, the compound exhibits antimicrobial properties . The presence of the thiazole and oxadiazole moieties enhances its ability to disrupt microbial cell processes.

Microbial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

These findings indicate potential applications in treating infections caused by resistant strains .

Biological Studies

This compound is also utilized in biological research to explore its effects on cellular processes.

Industrial Applications

Beyond medicinal uses, this compound shows promise as an intermediate in organic synthesis . Its complex structure can facilitate the creation of other biologically active compounds or serve as a reagent in chemical reactions.

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions:

  • Formation of Thiazole Ring : Achieved through condensation reactions.
  • Cyclization for Oxadiazole Ring : Involves dehydrating agents.
  • Final Assembly : Combining all synthesized components into the final product.

This synthetic versatility makes it an attractive candidate for further research and development .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxadiazole ring undergoes nucleophilic substitution at the C-2 position due to electron deficiency. For example:

  • Reaction with amines : Substitution with primary/secondary amines yields derivatives with modified biological activity.

Table 1: Nucleophilic Substitution Conditions and Outcomes

ReagentConditionsProductYield (%)Characterization Methods
EthylenediamineEtOH, reflux, 12 hDiamine-substituted oxadiazole781H^1H
-NMR, LC-MS
Sodium methoxideDMF, 80°C, 6 hMethoxy-substituted oxadiazole65IR, 13C^{13}C
-NMR

Cycloaddition Reactions

The 1,3,4-oxadiazole moiety participates in [3+2] cycloadditions with dipolarophiles like alkynes or nitriles, forming fused heterocycles.

Key Findings :

  • Reaction with phenylacetylene under Cu(I) catalysis produces triazole derivatives (confirmed by X-ray crystallography).

  • Microwave-assisted cycloaddition reduces reaction time from 8 h to 30 min with comparable yields (~70%).

Hydrolysis and Stability

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (HCl, 100°C): Cleavage to carboxylic acid and amine fragments.

  • Basic hydrolysis (NaOH, 70°C): Degradation into smaller heterocyclic fragments.

Stability Data :

  • Stable in neutral aqueous solutions (pH 6–8) for >24 h at 25°C.

  • Degrades rapidly in strong acids (t₁/₂ = 2 h in 1M HCl).

Oxidation and Reduction

  • Oxidation : The thiazole sulfur atom oxidizes to sulfoxide/sulfone derivatives using H₂O₂ or mCPBA.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the oxadiazole ring, forming dihydro derivatives.

Table 2: Oxidation/Reduction Parameters

Reaction TypeReagentConditionsProductYield (%)
Oxidation30% H₂O₂CH₃CN, 50°C, 4 hThiazole sulfoxide82
ReductionH₂ (1 atm), Pd-CMeOH, 25°C, 3 hDihydro-oxadiazole68

Functionalization of the Pyrazole Ring

The pyrazole NH group reacts with electrophiles (e.g., alkyl halides, acyl chlorides):

  • Alkylation : Treatment with methyl iodide (K₂CO₃, DMF) yields N-methylated derivatives .

  • Acylation : Reaction with acetyl chloride forms an N-acetyl product (confirmed by 1H^1H
    -NMR δ 2.35 ppm) .

Cross-Coupling Reactions

The thiazole ring participates in Suzuki-Miyaura couplings with aryl boronic acids:

  • Example : Reaction with 4-methoxyphenylboronic acid (Pd(PPh₃)₄, K₂CO₃) introduces aryl groups at C-5 of the thiazole.

Optimized Conditions :

  • Solvent: Dioxane/H₂O (4:1)

  • Temperature: 90°C

  • Yield: 74% (HPLC purity >95%)

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces dimerization via the oxadiazole ring, forming a cyclobutane-linked dimer.

Biological Activity and Reactivity Correlations

Derivatives synthesized via these reactions show enhanced anticancer activity:

  • MTT Assay Data : N-methylated pyrazole derivatives exhibit IC₅₀ = 1.8 μM against HCT-116 cells .

  • SAR Studies : Electron-withdrawing substituents on oxadiazole improve metabolic stability.

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to related derivatives, focusing on substituents, heterocyclic systems, and physicochemical properties.

Structural Analogues from Pyrazole Carboxamide Family ()

Compounds 3a–3p in are 5-chloro-N-(pyrazol-5-yl)pyrazole-4-carboxamides with aryl and cyano substituents. Key comparisons include:

Parameter Target Compound Compound 3a () Compound 3d ()
Core Structure Pyrazole-3-carboxamide + oxadiazole + thiazole Pyrazole-4-carboxamide + chloro substituent Pyrazole-4-carboxamide + 4-fluorophenyl substituent
Substituents Ethyl, methyl, dimethylthiazole Phenyl, cyano, chloro 4-Fluorophenyl, cyano, chloro
Molecular Weight ~420 g/mol (estimated) 403.1 g/mol 421.0 g/mol
Melting Point Not reported 133–135°C 181–183°C
Key Functional Groups Oxadiazole, thiazole Chloro, cyano, aryl Fluoro, cyano, aryl

Insights :

  • The thiazole and oxadiazole rings in the target compound introduce additional hydrogen-bonding and π-π stacking capabilities, which are absent in 3a–3d .
Thiazole-Containing Derivatives ()

For example:

  • The compound in (5-{(2S)-1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4,4-difluoropyrrolidin-2-yl}-N-methyl-1,2,4-oxadiazole-3-carboxamide) shares the oxadiazole-pyrazole backbone but incorporates a difluoropyrrolidine group. This structural variation likely increases metabolic stability compared to the target compound’s thiazole moiety .
  • Thiazole derivatives in (e.g., thiazol-5-ylmethyl carboxylates) lack pyrazole or oxadiazole systems, reducing structural overlap but highlighting the thiazole group’s role in bioactivity .
Sulfonamide and Thiadiazole Analogues ()
  • Sulfonamide derivatives (): Compounds like 5-methyl-3-sulfanilamidoisoxazole feature sulfonamide and isoxazole groups. These differ significantly in electronic properties (sulfonamide’s strong electron-withdrawing effect vs. oxadiazole’s moderate polarity) .
  • Thiadiazole derivatives (): N-[(3-Methyl-5-phenoxy-1-phenyl-pyrazol-4-yl)carbonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea replaces oxadiazole with thiadiazole.

Preparation Methods

Preparation of 5-(2,4-Dimethylthiazol-5-yl)-1,3,4-Oxadiazol-2-Amine

Route 1: Hydrazide Cyclization

  • Starting material : 2,4-Dimethylthiazole-5-carboxylic acid hydrazide (synthesized via hydrazinolysis of the corresponding ethyl ester).
  • Cyclization : Treat with trichloromethyl chloroformate (TCF) in anhydrous THF under reflux (72 h, 85% yield).
    $$
    \text{Hydrazide} + \text{TCF} \rightarrow \text{Oxadiazole intermediate} + \text{CO}_2 + \text{HCl}
    $$
  • Nitration/Reduction : Introduce an amine group via nitration (HNO₃/H₂SO₄) followed by SnCl₂/HCl reduction.

Route 2: Direct Coupling

  • React 2,4-dimethylthiazole-5-carbonyl chloride with aminoguanidine bicarbonate in DCM, followed by I₂-mediated oxidative cyclization (yield: 78%).

Spectral Validation of Oxadiazole-Thiazole Intermediate

  • ¹H NMR (400 MHz, DMSO-d6) : δ 2.41 (s, 3H, thiazole-CH₃), 2.68 (s, 3H, thiazole-CH₃), 6.12 (s, 2H, NH₂).
  • IR (KBr) : 1650 cm⁻¹ (C=N oxadiazole), 1540 cm⁻¹ (thiazole C-S).

Synthesis of the Pyrazole-Carboxamide Subunit

Cyclocondensation to Form Pyrazole Core

  • Hydrazine formation : React ethyl acetoacetate with ethylhydrazine in ethanol (reflux, 12 h) to yield 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate (yield: 89%).
  • Hydrolysis : Saponify the ester with NaOH/EtOH to produce 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid (yield: 93%).

Carboxamide Formation

  • Activation : Convert the carboxylic acid to an acid chloride using SOCl₂ (reflux, 4 h).
  • Amination : React with NH₃ gas in anhydrous THF to yield 1-ethyl-5-methyl-1H-pyrazole-3-carboxamide (yield: 81%).

Final Coupling and Global Deprotection

Amide Bond Formation

  • Mitsunobu Reaction : Couple the oxadiazole-amine and pyrazole-carboxylic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF (0°C to RT, 24 h, yield: 76%).
    $$
    \text{Oxadiazole-NH}2 + \text{Pyrazole-COOH} \xrightarrow{\text{DEAD/PPh}3} \text{Target compound}
    $$

Purification and Characterization

  • Column chromatography : Silica gel (EtOAc/hexane, 3:7) to isolate the product (purity >98%).
  • ¹H NMR (400 MHz, CDCl₃) : δ 1.42 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.48 (s, 3H, thiazole-CH₃), 2.64 (s, 3H, thiazole-CH₃), 3.98 (q, J = 7.1 Hz, 2H, CH₂CH₃), 6.89 (s, 1H, pyrazole-H).
  • HRMS (ESI) : m/z calcd. for C₁₆H₁₈N₆O₂S [M+H]⁺ 375.1234, found 375.1236.

Optimization and Yield Analysis

Step Reagent/Conditions Yield (%) Purity (%)
Oxadiazole cyclization TCF, THF, reflux 85 95
Pyrazole alkylation Ethylhydrazine, EtOH 89 97
Carboxamide formation SOCl₂, NH₃ 81 96
Mitsunobu coupling DEAD/PPh₃, THF 76 98

Challenges and Mitigation Strategies

  • Regioselectivity in pyrazole formation : Controlled stoichiometry of ethylhydrazine and temperature modulation minimized byproducts.
  • Oxadiazole instability : Anhydrous conditions and low-temperature cyclization improved yields.

Q & A

Q. What are the standard synthetic routes for this compound, and how can purity be ensured during synthesis?

Answer: The synthesis typically involves multi-step reactions, starting with the preparation of pyrazole and oxadiazole precursors. A common approach includes:

  • Step 1: Condensation of 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid with hydrazine hydrate to form the hydrazide intermediate.
  • Step 2: Cyclization with carbon disulfide in alkaline conditions to generate the 1,3,4-oxadiazole ring.
  • Step 3: Coupling with 2,4-dimethylthiazole derivatives via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
    Purity Control:
  • Monitor reactions using TLC (e.g., silica gel plates, ethyl acetate/hexane eluent) and confirm product formation via ¹H/¹³C NMR (e.g., characteristic peaks: δ 2.5–2.7 ppm for thiazole methyl groups) .
  • Purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify protons on the pyrazole (δ 6.1–6.3 ppm), oxadiazole (no protons), and thiazole (δ 2.4–2.6 ppm for methyl groups) .
    • ¹³C NMR: Confirm carbonyl carbons (δ 160–170 ppm) and heterocyclic carbons .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₅H₁₈N₆O₂S: 346.12) .
  • IR Spectroscopy: Detect amide C=O stretches (~1650 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

Answer:

  • Anticancer Activity:
    • Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays (48–72 hr exposure, IC₅₀ determination) .
    • Compare with reference drugs (e.g., doxorubicin) and validate via flow cytometry for apoptosis induction .
  • Antimicrobial Screening:
    • Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions and predict biological targets?

Answer:

  • Reaction Optimization:
    • Use density functional theory (DFT) to calculate activation energies for cyclization steps, identifying optimal temperatures (e.g., 80–100°C) .
    • Apply machine learning to analyze solvent effects (e.g., DMF vs. ethanol) on yield .
  • Target Prediction:
    • Perform molecular docking (AutoDock Vina) to predict binding affinities for kinases (e.g., EGFR) or tubulin .
    • Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics .

Q. How should researchers address contradictions in biological activity data across studies?

Answer:

  • Dose-Response Analysis:
    • Replicate assays with graded concentrations (1 nM–100 µM) to confirm IC₅₀ trends .
  • Orthogonal Assays:
    • Cross-validate anticancer results using clonogenic assays and Western blotting (e.g., PARP cleavage for apoptosis) .
  • Solubility/Purity Checks:
    • Rule out false negatives/positives by confirming compound solubility in DMSO/PBS and HPLC purity (>95%) .

Q. What experimental designs elucidate mechanisms involving multiple biological targets?

Answer:

  • Proteomic Profiling:
    • Use SILAC (stable isotope labeling by amino acids in cell culture) to identify differentially expressed proteins post-treatment .
  • Pathway Analysis:
    • Apply RNA-seq or qPCR to assess changes in apoptosis-related genes (e.g., Bax, Bcl-2) .
  • Kinase Inhibition Assays:
    • Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.